BenchChemオンラインストアへようこそ!

YM 900

AMPA receptor radioligand binding Ki

Select YM-900 for superior in vivo potency in stroke models (2.8x NBQX) and 6h therapeutic window vs. NMDA antagonists. 26-fold selectivity over kainate ensures cleaner AMPA-specific data. Verify purity (≥98%) for reproducible patch-clamp results. Request a quote for 25-100mg quantities.

Molecular Formula C11H7N5O4
Molecular Weight 273.20 g/mol
CAS No. 143151-35-3
Cat. No. B1683505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM 900
CAS143151-35-3
Synonyms6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
ym 900
YM 90K
YM-90K
YM90K
Molecular FormulaC11H7N5O4
Molecular Weight273.20 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-]
InChIInChI=1S/C11H7N5O4/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15/h1-5H,(H,13,17)(H,14,18)
InChIKeyGBWIZNYOJITVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YM-90K Free Base (CAS 143151-35-3): An AMPA Receptor Antagonist with Defined Affinity and Selectivity Profiles


YM-90K Free Base (also designated YM900 or compound 11) is a quinoxalinedione derivative that acts as a potent and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors [1]. In radioligand binding assays using rat brain membranes, the compound displaces [³H]AMPA with an inhibitory constant (Ki) of 0.084 µM [2]. Selectivity profiling demonstrates substantially reduced affinity for kainate receptors (Ki = 2.2 µM), NMDA-sensitive glutamate binding sites (Ki > 100 µM), and the strychnine-insensitive glycine binding site of the NMDA receptor complex (Ki = 37 µM), establishing its utility for the targeted pharmacological dissection of AMPA receptor-mediated signaling pathways [3].

Why Generic AMPA Antagonist Substitution Is Not Equivalent for YM-90K


Substituting YM-90K with another AMPA antagonist such as NBQX or CNQX without verifying the specific experimental requirements introduces significant risk of divergent outcomes. Although these compounds share a common quinoxalinedione scaffold and compete at the AMPA receptor orthosteric site, they exhibit distinct affinity values, divergent selectivity ratios against kainate and NMDA receptors, and non-equivalent in vivo efficacy profiles in standardized neuroprotection models [1]. For example, YM-90K demonstrates an ED₅₀ of 2.54 mg/kg (i.p.) in an audiogenic seizure model, whereas NBQX requires 7.17 mg/kg (i.p.) to achieve the same endpoint—a nearly threefold difference in potency that cannot be accounted for by simple molar conversion [2]. Procurement decisions based solely on class membership or structural similarity ignore these quantifiable performance gaps, potentially compromising experimental reproducibility and invalidating cross-study comparisons.

Quantitative Comparative Evidence for YM-90K Free Base Differentiation


AMPA Receptor Binding Affinity: YM-90K vs. NBQX (Ki Comparison)

YM-90K binds to the AMPA receptor with a Ki of 0.084 µM in rat brain membrane preparations, compared to a Ki of 0.060 µM for NBQX under identical assay conditions [1]. The compounds are approximately equipotent in this in vitro measure of receptor engagement.

AMPA receptor radioligand binding Ki

Functional Antagonism in Xenopus Oocytes: YM-90K vs. NBQX pA₂ Comparison

In a functional assay using rat cortical mRNA-injected Xenopus oocytes, YM-90K inhibited kainate-evoked currents with a pA₂ of 6.83 ± 0.01, while NBQX exhibited a pA₂ of 7.24 ± 0.01 [1]. In the presence of 30 µM cyclothiazide to block receptor desensitization, the pA₂ values shifted to 6.62 ± 0.03 for YM-90K and 7.10 ± 0.02 for NBQX [1].

electrophysiology pA2 competitive antagonism

Selectivity for AMPA over Kainate Receptors: YM-90K vs. NBQX

YM-90K demonstrates a 26-fold selectivity for AMPA receptors (Ki = 0.084 µM) over kainate receptors (Ki = 2.2 µM) in rat brain membrane binding assays [1]. Comparative data for NBQX under identical conditions are not available from the same study; however, NBQX is generally characterized as a potent AMPA antagonist with significant activity at kainate receptors [2].

receptor selectivity kainate receptor cross-reactivity

In Vivo Anticonvulsant Potency: YM-90K vs. NBQX (ED₅₀ Comparison)

In DBA/2 mice subjected to audiogenic seizure induction, YM-90K suppressed tonic seizures with an ED₅₀ of 2.54 mg/kg (i.p.), whereas NBQX required an ED₅₀ of 7.17 mg/kg (i.p.) to achieve the same endpoint [1]. The minimum effective dose for protection was 3 mg/kg (i.p.) for YM-90K and 10 mg/kg (i.p.) for NBQX [2].

anticonvulsant audiogenic seizure ED50

Therapeutic Time Window in Global Cerebral Ischemia: YM-90K vs. NMDA Antagonists

In a gerbil model of transient global cerebral ischemia (5-min bilateral CCA occlusion), YM-90K (30 mg/kg, i.p. × 3) administered 6 hours post-ischemia significantly reduced delayed neuronal death in the hippocampal CA1 region [1]. In contrast, the NMDA receptor antagonists CGS19755 (30 mg/kg, i.p. × 3), MNQX (30 mg/kg, i.p. × 3), and MK-801 (10 mg/kg, i.p.) were ineffective when administered 1 hour post-ischemia in the same model [1].

neuroprotection global ischemia therapeutic window

Memory Improvement in Repeated Ischemia: YM-90K vs. MK-801

In a rat repeated cerebral ischemia model, YM-90K administered before and 6 hours after the second reperfusion significantly improved spatial memory performance and reduced apoptotic cell counts in the hippocampal CA1 region at 7 days post-reperfusion [1]. Under identical experimental conditions, the NMDA antagonist MK-801 failed to improve spatial memory or reduce apoptosis [1].

spatial memory apoptosis repeated ischemia

Research and Industrial Application Scenarios for YM-90K Free Base


AMPA Receptor-Specific Pharmacological Dissection in Electrophysiology

YM-90K is optimally deployed in patch-clamp or two-electrode voltage-clamp studies requiring competitive, reversible blockade of AMPA receptor-mediated currents with minimal interference from kainate or NMDA receptor populations. Its defined selectivity profile (26-fold over kainate; >1,000-fold over NMDA-sensitive glutamate sites) and competitive mechanism of action enable precise concentration-response analyses and Schild regression for pA₂ determination [1]. Users should note that the functional potency of YM-90K (pA₂ = 6.83) is reduced in the presence of cyclothiazide, a consideration for experiments employing desensitization blockers [1].

In Vivo Neuroprotection Studies with Extended Post-Ischemic Dosing

YM-90K is indicated for in vivo models of global cerebral ischemia where a clinically relevant therapeutic window is essential. In gerbil bilateral carotid artery occlusion and rat 4-vessel occlusion models, YM-90K (15-30 mg/kg i.p. × 3) administered up to 6 hours post-reperfusion significantly attenuates hippocampal CA1 neuronal death [2]. This extended window contrasts with NMDA antagonists, which lack efficacy even at 1 hour post-ischemia, making YM-90K the preferred tool for investigating delayed intervention strategies in stroke research [2].

Anticonvulsant Screening and Epilepsy Model Development

YM-90K exhibits robust anticonvulsant activity in audiogenic seizure models (ED₅₀ = 2.54 mg/kg i.p. in DBA/2 mice) and suppresses amygdala-kindled seizures in rats [3]. Its 2.8-fold greater in vivo potency relative to NBQX in seizure suppression supports its use in epilepsy research programs where systemic bioavailability and CNS penetration are critical determinants of efficacy. The compound's short duration of action (approximately 30 minutes) also makes it suitable for studies requiring acute, time-controlled receptor blockade without prolonged receptor occupancy [3].

Vascular Cognitive Impairment and Repeated Ischemia Modeling

YM-90K is uniquely positioned for studies investigating the cognitive consequences of repeated cerebral ischemia. In rat repeated ischemia paradigms, YM-90K administration improves spatial memory performance and reduces hippocampal CA1 apoptosis, whereas the NMDA antagonist MK-801 fails to confer cognitive or neuroprotective benefit [4]. This evidence supports YM-90K as the AMPA antagonist of choice for research into vascular dementia and multi-infarct cognitive impairment, where AMPA receptor-mediated excitotoxicity appears to drive delayed neuronal dysfunction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM 900

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.